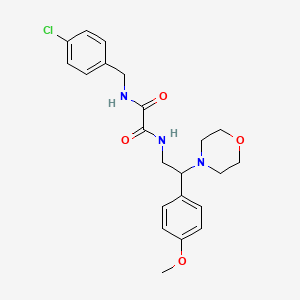

N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

CAS No.: 941933-20-6

Cat. No.: VC4471274

Molecular Formula: C22H26ClN3O4

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941933-20-6 |

|---|---|

| Molecular Formula | C22H26ClN3O4 |

| Molecular Weight | 431.92 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C22H26ClN3O4/c1-29-19-8-4-17(5-9-19)20(26-10-12-30-13-11-26)15-25-22(28)21(27)24-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |

| Standard InChI Key | HKYKXUWONFEVNA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 |

Introduction

Synthetic Routes

While specific synthetic routes for N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide are not detailed in the literature, oxalamide synthesis generally involves the reaction of amines with oxalyl chloride. A typical approach might involve:

-

Preparation of Intermediates: Synthesis of 2-(4-methoxyphenyl)-2-morpholinoethanol and 4-chlorobenzylamine.

-

Oxalamide Formation: Reaction of these intermediates with oxalyl chloride to form the target compound.

Potential Applications

Oxalamides are known for their potential in biological systems, often exhibiting antimicrobial, anticancer, or other pharmacological activities. The presence of a morpholine ring can enhance solubility and membrane permeability, while the methoxy and chloro groups may participate in hydrogen bonding and electrostatic interactions with biological targets.

Research Findings and Future Directions

Given the limited specific research on N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, future studies should focus on its synthesis optimization, biological activity screening, and molecular modeling to explore its potential therapeutic applications. The compound's structural features suggest it could be a valuable candidate for drug discovery efforts, particularly in areas where oxalamides have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume